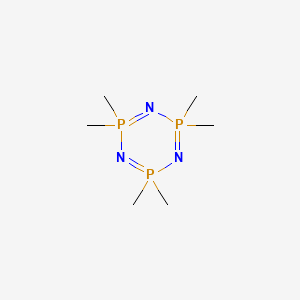
CID 121235631
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 121235631” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical information that is freely accessible to researchers and the general public.
Preparation Methods
The preparation methods for CID 121235631 involve various synthetic routes and reaction conditions. One common method includes the use of cyclodextrins for the formation of inclusion complexes. Cyclodextrins can bind to specific molecules, forming stable complexes that facilitate the synthesis of the target compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
CID 121235631 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CID 121235631 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, it could be investigated for its potential therapeutic effects. Additionally, it has applications in industry, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CID 121235631 involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific context of its use .
Comparison with Similar Compounds
CID 121235631 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or similar biological activities. For example, compounds with similar functional groups or molecular frameworks can be considered for comparison. The unique properties of this compound, such as its specific binding affinity or reactivity, can be contrasted with these similar compounds .
Properties
Molecular Formula |
C37H47F6IrN2P2- |
|---|---|
Molecular Weight |
887.9 g/mol |
InChI |
InChI=1S/C21H24N2.C8H11P.C8H12.F6P.Ir/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-9(2)8-6-4-3-5-7-8;1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h7-12H,1-6H3;3-7H,1-2H3;1-2,7-8H,3-6H2;;/q;;;-1;/b;;2-1-,8-7-;; |
InChI Key |
RZGUFPBRIYAYCR-JXNOXZOESA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2[C]N(C=C2)C3=C(C=C(C=C3C)C)C)C.CP(C1=CC=CC=C1)C.C1/C=C\CC/C=C\C1.F[P-](F)(F)(F)(F)F.[Ir] |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN([C]2)C3=C(C=C(C=C3C)C)C)C.CP(C)C1=CC=CC=C1.C1CC=CCCC=C1.F[P-](F)(F)(F)(F)F.[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


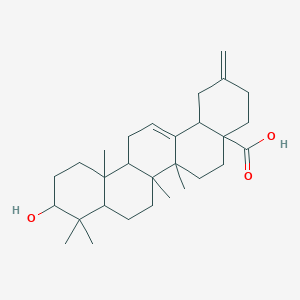

![[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonadecanoate](/img/structure/B12323750.png)

![[4-(3-Methylphenyl)pyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B12323762.png)


![[7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B12323791.png)
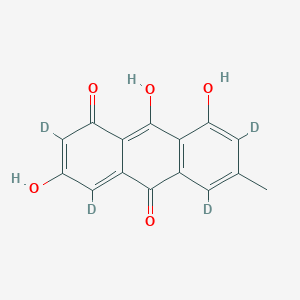

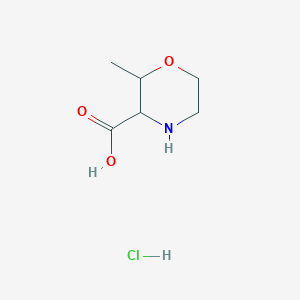
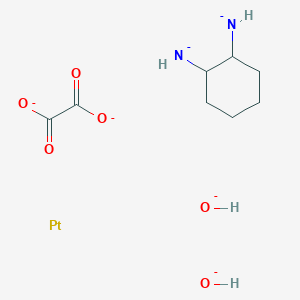
![[6-[(7-acetamido-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B12323822.png)
